molecular formula C19H17NO3 B508443 1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester CAS No. 53977-02-9

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester

Cat. No.: B508443
CAS No.: 53977-02-9
M. Wt: 307.3g/mol
InChI Key: RWZQZQCEKZIQHV-UHFFFAOYSA-N
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Description

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (CAS: 23789-85-7) is a quinoline derivative with a benzyl group at position 1 and an ethyl ester at position 3. Its molecular formula is C₁₃H₁₃NO₃ (molecular weight: 283.3 g/mol). This compound is structurally related to intermediates in fluoroquinolone antibiotic synthesis, where the ethyl ester group often serves as a precursor to the bioactive carboxylic acid form after hydrolysis .

Properties

IUPAC Name

ethyl 1-benzyl-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-23-19(22)16-13-20(12-14-8-4-3-5-9-14)17-11-7-6-10-15(17)18(16)21/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZQZQCEKZIQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Ring Formation via Condensation Reactions

The quinoline core is typically constructed through cyclocondensation reactions. A widely adopted method involves the interaction of ethyl anthranilate with β-keto esters under acidic conditions. For example, ethyl acetoacetate reacts with ethyl anthranilate in the presence of sulfuric acid to yield 4-hydroxyquinoline-3-carboxylic acid ethyl ester. This intermediate serves as a precursor for subsequent functionalization.

Key Reaction Conditions:

  • Catalyst: Concentrated H₂SO₄ or polyphosphoric acid (PPA)

  • Temperature: 100–120°C

  • Reaction Time: 4–6 hours

  • Yield: 70–85%

Benzylation at the N1 Position

Introduction of the benzyl group at the quinoline’s nitrogen (N1) is achieved via nucleophilic substitution. Benzyl chloride or bromide is commonly employed in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Optimized Protocol:

  • Substrate: 4-hydroxyquinoline-3-carboxylic acid ethyl ester

  • Benzylating Agent: Benzyl bromide (1.2 equivalents)

  • Base: K₂CO₃ (2.0 equivalents)

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 80–90°C

  • Reaction Time: 8–12 hours

  • Yield: 65–75%

Oxidation and Esterification

Oxidation to 4-Oxo Derivative

The 4-hydroxy group is oxidized to a ketone using mild oxidizing agents. Jones reagent (CrO₃ in H₂SO₄) or aqueous potassium permanganate (KMnO₄) under acidic conditions are effective:

4-Hydroxyquinoline+KMnO4H2SO44-Oxoquinoline+MnO2+H2O\text{4-Hydroxyquinoline} + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}4} \text{4-Oxoquinoline} + \text{MnO}2 + \text{H}_2\text{O}

Conditions:

  • Oxidizing Agent: KMnO₄ (1.5 equivalents)

  • Solvent: Dilute H₂SO₄ (10% v/v)

  • Temperature: 60–70°C

  • Yield: 80–90%

Ethyl Ester Stabilization

The carboxylic acid at position 3 is esterified using ethanol in the presence of catalytic HCl or H₂SO₄. This step is often integrated into earlier stages to avoid side reactions during benzylation.

Catalytic Systems and Process Optimization

Zeolite Catalysts for Enhanced Selectivity

Patent data (US5700942A) highlights the efficacy of zeolite catalysts in quinoline synthesis. For instance:

CatalystConversion (%)Selectivity (%)Yield (%)
BEA(75)9973.672.6
MOR(100)9861.159.7

Interpretation: BEA-type zeolites (e.g., Beta zeolite) improve selectivity for monosubstituted quinolines by minimizing polyalkylation.

Solvent and Temperature Effects

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance benzylation efficiency compared to toluene or THF.

  • Temperature Control: Maintaining temperatures below 100°C during benzylation prevents decomposition of the ethyl ester group.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times and improves heat management. For example, a two-stage flow reactor achieves 85% yield in benzylation by ensuring precise reagent mixing and temperature control.

Green Chemistry Approaches

  • Solvent Recycling: DMF recovery via distillation reduces waste.

  • Catalyst Reusability: Zeolite catalysts retain >90% activity after five cycles.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient)

  • Melting Point: 142–144°C (lit. 143°C)

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, -CH₂CH₃), 4.42 (q, 2H, -OCH₂), 5.32 (s, 2H, -NCH₂Ph)

Chemical Reactions Analysis

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the keto group to a hydroxyl group, yielding 1-benzyl-4-hydroxy-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester.

    Common Reagents and Conditions: Typical reagents include bases (NaH), oxidizing agents (KMnO4, CrO3), and reducing agents (LiAlH4). Reaction conditions often involve anhydrous solvents and controlled temperatures.

Scientific Research Applications

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, where its derivatives exhibit desirable properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities with related compounds:

Compound Name R1 (Position 1) R7 R8 Ester (Position 3) Molecular Weight Key Features
Target Compound Benzyl - - Ethyl 283.3 Pro-drug potential; benzyl group enhances lipophilicity
SF4-IMP (Sparfloxacin impurity) Cyclopropyl Benzylamino Trifluoro Ethyl ~398.3* Fluoro groups enhance antibacterial activity; benzylamino introduces steric hindrance
7-Ethoxy-6,8-difluoro analog () Pyridin-2-ylmethyl Ethoxy Difluoro Ethyl 322.36 Pyridine substituent improves solubility; ethoxy group modifies metabolic stability
1-Cyclopropyl-7-bromo-8-difluoromethoxy () Cyclopropyl Bromine Difluoromethoxy Ethyl ~450.3* Bromine increases molecular weight and lipophilicity; difluoromethoxy enhances membrane penetration
Temafloxacin intermediate () 2,4-Difluorophenyl Chloro Fluoro Ethyl ~367.7* Difluorophenyl group broadens antibacterial spectrum

*Estimated based on substituents.

Key Observations:
  • Substituent Diversity: Position 1 substituents (benzyl, cyclopropyl, pyridinyl) significantly alter steric bulk and electronic properties. For example, cyclopropyl groups (common in fluoroquinolones like ciprofloxacin) optimize DNA gyrase binding, while benzyl may serve as a pro-drug moiety .
  • Fluorine Substitution : Fluoro groups at positions 6, 7, or 8 (e.g., SF4-IMP, ) enhance antibacterial potency by improving target affinity and pharmacokinetics .
  • Ester Functionality : The ethyl ester at position 3 is a common feature, likely improving synthetic handling before hydrolysis to the active carboxylic acid .

Biological Activity

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (CAS Number: 53977-02-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties.

  • Molecular Formula : C13_{13}H11_{11}N\O3_{3}
  • Molecular Weight : 229.23 g/mol
  • Structure : The compound features a quinoline core with a carboxylic acid and an ethyl ester functional group, contributing to its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including antibacterial and antiviral properties. The following sections summarize key findings from various studies.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of quinoline derivatives, including this compound.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, in a comparative study:
    • Staphylococcus aureus : MIC = 12.5 µg/mL
    • Escherichia coli : MIC = 25 µg/mL
    • Klebsiella pneumoniae : MIC = 50 µg/mL

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is crucial given the increasing prevalence of antibiotic-resistant strains.

  • Mechanism of Action : The antibacterial mechanism is hypothesized to involve interference with bacterial DNA synthesis and function, primarily through inhibition of topoisomerases, enzymes critical for DNA replication and transcription.

Antiviral Activity

The antiviral potential of 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester has also been explored, particularly against HIV.

Case Studies

  • HIV Integrase Inhibition : Research indicates that this compound acts as an inhibitor of HIV-1 integrase, an enzyme essential for viral replication. The binding affinity of the compound has been shown to be comparable to that of established integrase inhibitors:
    • IC50 Value : Approximately 0.5 µM against HIV integrase.
  • Cell-Based Assays : In cell culture studies, the compound exhibited moderate anti-HIV activity with an EC50 value of around 10 µM, suggesting its potential as a lead compound for further development in HIV therapeutics.

Summary of Biological Activities

Activity TypeTarget Organisms/PathogensMIC/IC50/EC50 Values
AntibacterialStaphylococcus aureusMIC = 12.5 µg/mL
Escherichia coliMIC = 25 µg/mL
Klebsiella pneumoniaeMIC = 50 µg/mL
AntiviralHIVIC50 = 0.5 µM
HIV (cell-based)EC50 = 10 µM

Q & A

Q. What are the common synthetic routes for preparing 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester?

The compound is synthesized via a multi-step process starting with commercially available precursors. Key steps include:

  • Enamine formation : Reacting benzylamine with 2-oxocyclohexanecarboxylic acid ethyl ester to form an enamine intermediate .
  • Acylation : Treating the enamine with ethyl malonyl chloride to yield a diester .
  • Intramolecular condensation : Under thermolysis conditions, the diester undergoes cyclization to form the target ethyl ester . Alternative routes involve reacting substituted anilines with triethyl methanetricarboxylate, which is scalable and efficient for producing structurally analogous derivatives .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Analytical characterization typically includes:

  • Melting point determination : Reported values (e.g., 270–272°C for similar derivatives) confirm crystallinity and purity .
  • Chromatography : HPLC or TLC to assess purity.
  • Spectroscopic methods :
  • NMR (¹H/¹³C) to confirm substituent positions and benzyl group integration .
  • IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups .

Q. What safety precautions are recommended during handling and storage?

  • Handling : Use PPE (gloves, goggles), avoid inhalation of vapors, and work in a fume hood due to potential irritancy .
  • Storage : Keep in amber glass bottles at –20°C to prevent degradation; ensure containers are tightly sealed to avoid moisture absorption .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of benzyl-substituted quinolones?

Key optimization strategies include:

  • Catalyst selection : Using KI as a catalyst in cyclization steps improves reaction efficiency .
  • Solvent choice : High-boiling solvents like diphenyl ether enhance intramolecular condensation at elevated temperatures (e.g., 60% yield for analogous esters) .
  • Thermal control : Thermolysis at 90°C for 3 hours maximizes enamine stability and reduces side products .

Q. What methodologies are employed to evaluate the biological activity of this compound?

  • Antibacterial assays : Disk diffusion or microdilution tests against Mycobacterium tuberculosis H37Rv, leveraging the compound's structural similarity to quinolone antibiotics .
  • Anti-inflammatory screening : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • SAR studies : Modifying the benzyl or ester groups to correlate structural changes with activity trends .

Q. How can conflicting data on hydrolysis rates of ethyl ester derivatives be resolved?

Contradictions may arise from varying hydrolysis conditions:

  • Acidic vs. basic hydrolysis : Alkaline conditions (10% NaOH in methanol) hydrolyze ethyl esters to carboxylic acids efficiently (e.g., 86.5% yield), while acidic conditions may require longer reaction times .
  • Steric effects : Bulky substituents (e.g., cyclohexyl groups) slow hydrolysis kinetics compared to smaller alkyl chains .

Q. What advanced analytical techniques are critical for resolving spectral ambiguities in quinoline derivatives?

  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., C11–C12 bond length: 1.387 Å in dichlorobenzyl derivatives) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., 322.36 g/mol for pyridyl-substituted analogs) .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns in complex aromatic systems .

Data Analysis and Experimental Design

Q. How do substituents at the 1- and 3-positions influence the compound’s stability?

  • Electron-withdrawing groups (EWGs) : Trifluoromethyl or nitro groups at the 7-position increase oxidative stability but reduce solubility .
  • Benzyl vs. alkyl groups : Benzyl derivatives exhibit higher thermal stability (decomposition >250°C) compared to ethyl analogs .

Q. What strategies mitigate degradation during long-term storage of quinoline-3-carboxylate esters?

  • Lyophilization : Freeze-drying under vacuum preserves labile esters .
  • Inert atmosphere : Storage under argon minimizes oxidation .
  • Light avoidance : Amber glass or opaque containers prevent photodegradation .

Q. How can computational methods aid in predicting the biological activity of novel derivatives?

  • Docking simulations : Predict binding affinity to bacterial DNA gyrase using software like AutoDock Vina .
  • QSAR models : Correlate logP values with antibacterial efficacy to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester
Reactant of Route 2
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1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester

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